N,N-diethylpyrrolidine-2-carboxamide
Overview
Description
“N,N-diethylpyrrolidine-2-carboxamide” is a chemical compound with the CAS Number: 1048649-03-1 . It has a molecular weight of 206.72 . The compound is stored at room temperature and it is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is N,N-diethyl-2-pyrrolidinecarboxamide hydrochloride . The InChI code is 1S/C9H18N2O.ClH/c1-3-11(4-2)9(12)8-6-5-7-10-8;/h8,10H,3-7H2,1-2H3;1H .
Physical and Chemical Properties Analysis
“this compound” is an oil . It has a molecular weight of 206.72 . The compound is stored at room temperature .
Scientific Research Applications
Synthesis and Medicinal Chemistry
Synthesis Approaches
A novel approach to synthesize α-arylpyrrolidines involves acid-catalyzed reaction of (4,4-diethoxybutyl)ureas with phenols, yielding N-alkyl-2-arylpyrrolidine-1-carboxamides. This method offers mild reaction conditions and doesn't require expensive reagents or catalysts (Gazizov et al., 2015).
Anticancer and Anti-Biofilm Activity
Novel 2-(het)arylpyrrolidine-1-carboxamides show significant in vitro and in vivo anticancer activities. Some compounds exhibited twice the activity of the reference drug tamoxifen against M-Hela tumor cell lines and effectively suppressed bacterial biofilm growth (Smolobochkin et al., 2019).
Chemical Synthesis and Derivatives
Synthesis of Derivatives
The synthesis of previously unknown 2-arylpyrrolidine-1-carboxamides containing aminophenol moiety was achieved through acid-catalyzed cyclization of (4,4-diethoxybutyl)ureas in the presence of 3-aminophenol. This approach benefits from mild reaction conditions and the use of inexpensive solvents and catalysts (Smolobochkin et al., 2017).
4-Fluoropyrrolidine Derivatives
4-Fluoropyrrolidine derivatives, useful in medicinal chemistry such as dipeptidyl peptidase IV inhibitors, can be synthesized using N-protected 4-fluoropyrrolidine-2-carbonyl fluorides. These derivatives were converted to useful intermediates like carboxamides and carboxylate methyl esters in excellent yields (Singh & Umemoto, 2011).
Advanced Analytical Applications
High-Performance Liquid Chromatography (HPLC) Derivatization Reagents
Derivatives of pyrrolidine such as 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been identified as selective and sensitive derivatization reagents for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
PARP Inhibitor for Cancer Treatment
The PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) demonstrates significant potency against both PARP-1 and PARP-2 enzymes and is effective in cancer treatment, showing aqueous solubility and oral bioavailability (Penning et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
N,N-diethylpyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-6-5-7-10-8/h8,10H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPFABYBLEEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.